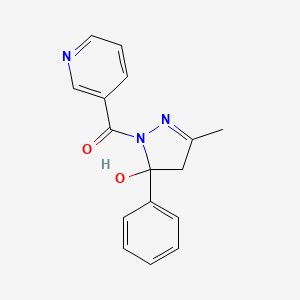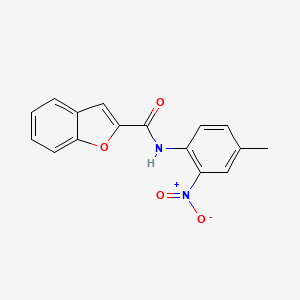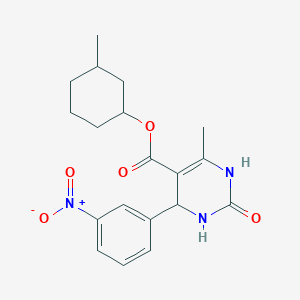
3-methyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol is a pyrazolone derivative that has been widely studied for its potential use in various scientific research applications. This compound is known for its unique chemical structure and has been found to exhibit promising biological activity. In
科学的研究の応用
3-methyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to exhibit a wide range of biological activities, making it a valuable compound for scientific research. Some of the most notable applications of this compound include its use as an anti-inflammatory agent, an analgesic, and an antipyretic. Additionally, it has been shown to possess antitumor, anticonvulsant, and antidiabetic properties.
作用機序
The exact mechanism of action of 3-methyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed to exert its biological effects through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 3-methyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol can reduce inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 3-methyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to exhibit a number of other biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and to reduce blood glucose levels in diabetic animals. It has also been found to have anticonvulsant properties and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 3-methyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its well-established biological activity. This compound has been extensively studied and its effects are well-documented. Additionally, it is relatively easy to synthesize in the lab and is readily available.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. While 3-methyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to be relatively safe in animal studies, its toxicity in humans is not well understood. Additionally, the compound's mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on 3-methyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol. Some possible areas of exploration include:
- Further investigation of the compound's mechanism of action, including its effects on COX enzymes and other targets.
- Exploration of the compound's potential as a treatment for cancer, diabetes, and other diseases.
- Investigation of the compound's potential as a cognitive enhancer or neuroprotective agent.
- Development of new synthesis methods for the compound to improve yields and reduce costs.
Conclusion:
3-methyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol is a pyrazolone derivative that has been extensively studied for its potential use in various scientific research applications. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antitumor, anticonvulsant, and antidiabetic properties. While there are some limitations to using this compound in lab experiments, its well-established biological activity and relative ease of synthesis make it a valuable tool for scientific research. There are many potential future directions for research on this compound, including further investigation of its mechanism of action and exploration of its potential as a treatment for various diseases.
合成法
The synthesis of 3-methyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been described in the literature. One of the most common methods involves the reaction of 3-pyridinecarboxaldehyde with 1-phenyl-3-methyl-5-pyrazolone in the presence of a base such as sodium hydroxide. This reaction leads to the formation of the desired pyrazolone derivative in good yields.
特性
IUPAC Name |
(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-12-10-16(21,14-7-3-2-4-8-14)19(18-12)15(20)13-6-5-9-17-11-13/h2-9,11,21H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPVOXTWDIQUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3,5-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4935492.png)

![2-(4-butoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4935513.png)
![2,4,6-triisopropyl-N-[4-(pentyloxy)phenyl]benzenesulfonamide](/img/structure/B4935516.png)
![5-{2-cyano-3-[(2,5-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4935520.png)
![7-(3-chlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4935530.png)
![4-(4-nitrophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4935535.png)
![3,3'-[1,4-phenylenebis(oxy)]bis[1-(4-methyl-1-piperidinyl)-2-propanol]](/img/structure/B4935538.png)

![5-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4935547.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[4-methoxy-3-(methoxymethyl)benzyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B4935554.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-methoxyphenyl)-N-methylpropanamide](/img/structure/B4935576.png)
![N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4935579.png)
![1-{[6-(4-methyl-1-piperidinyl)-3-pyridinyl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B4935585.png)